![molecular formula C21H16N2O3 B2553444 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid CAS No. 452088-83-4](/img/structure/B2553444.png)
1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid (1-[4-BzO-Ph]-1H-BI-5-COOH) is an organic compound that is used in a variety of scientific and laboratory experiments. It is an important molecule in the field of organic chemistry and has many applications in drug synthesis, organic synthesis, and as a reagent for other organic compounds. 1-[4-BzO-Ph]-1H-BI-5-COOH is an aromatic heterocyclic compound, meaning that it contains both an aromatic ring and a heterocyclic ring. It is also a carboxylic acid, meaning that it has a carboxyl group attached to its aromatic ring.
Scientific Research Applications
Synthesis and Inhibitory Applications
- Hepatitis C Virus NS5B Polymerase Inhibition : A study by Ishida et al. (2006) synthesized a series of benzimidazole derivatives, including structures similar to "1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid," identifying them as potent inhibitors of HCV NS5B RNA-dependent RNA polymerase. These compounds were found to inhibit HCV RNA replication in replicon cells at low micromolar concentrations, demonstrating significant selectivity and low cytotoxicity (Ishida et al., 2006).
Advanced Synthesis Techniques
- Efficient Synthesis Methods : Wang et al. (2006) described a rapid and efficient method for synthesizing benzimidazoles from carboxylic acids using commercially available PS-PPh3 resin and microwave heating, highlighting an advanced approach to creating compounds related to "this compound" (Wang et al., 2006).
Structural and Functional Characterization
- Crystal Structure Analysis : Research on benzimidazole compounds, such as the work by Krawczyk et al. (2005), focuses on the crystal structure characterization, providing insights into the molecular and crystalline properties of benzimidazole derivatives. This is crucial for understanding the interaction mechanisms and designing more effective compounds (Krawczyk et al., 2005).
Antimicrobial Activity
- Candida Species Treatment : Göker et al. (2002) prepared new benzimidazole derivatives showing potent activity against Candida species, indicating the potential therapeutic applications of these compounds in antifungal treatments. The cyano-substituted compounds demonstrated MIC values comparable to fluconazole, suggesting their effectiveness in this domain (Göker et al., 2002).
Material Science Applications
- Corrosion Inhibition : Yadav et al. (2013) investigated benzimidazole derivatives as corrosion inhibitors for mild steel in HCl solution, demonstrating that these compounds could significantly reduce corrosion rates. This application highlights the versatility of benzimidazole derivatives in industrial and material science fields (Yadav et al., 2013).
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-21(25)16-6-11-20-19(12-16)22-14-23(20)17-7-9-18(10-8-17)26-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWAXTSMPNUADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)
![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)
![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)
![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)
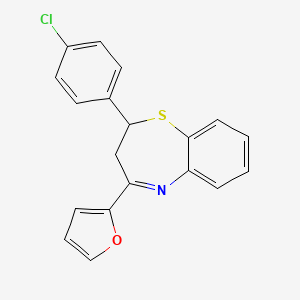
![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)
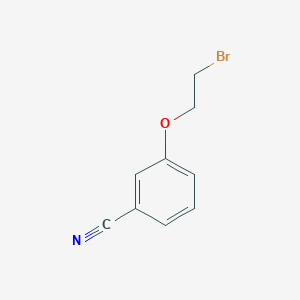
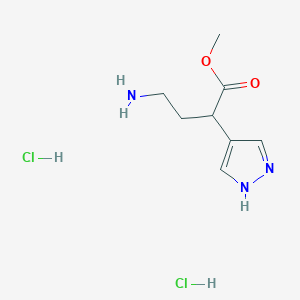
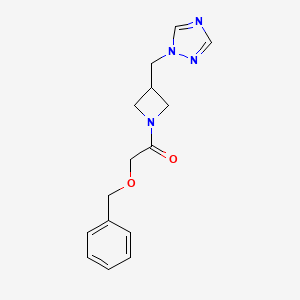
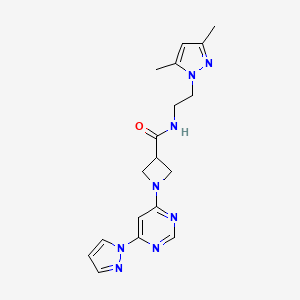
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)